Fluticasone Propionate

Glucocorticoid receptor pharmacology Receptor binding kinetics Inhaled corticosteroid potency

Select Fluticasone Propionate when your protocol demands minimal total corticosteroid exposure with uncompromised efficacy. With an absolute GR binding affinity (Kd) of 0.5 nM and >10-hour receptor complex half-life, FP achieves superior asthma control scores (21.68 vs 18.52) at 250 μg daily—half the microgram dose of budesonide 400 μg. Near-zero oral bioavailability (<1%) via CYP3A4 first-pass metabolism provides a critical safety margin in pediatric populations. Its mid-range therapeutic index (1.84) also positions it as an ideal reference standard for novel ICS development and GR binding studies.

Molecular Formula C25H31F3O5S
Molecular Weight 500.6 g/mol
CAS No. 80474-14-2
Cat. No. B1673493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone Propionate
CAS80474-14-2
SynonymsCutivate
Flixonase
Flixotide
Flonase
Flovent
Flovent HFA
fluticasone
fluticasone propionate
HFA, Flovent
Propionate, Fluticasone
Molecular FormulaC25H31F3O5S
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF
InChIInChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1
InChIKeyWMWTYOKRWGGJOA-CENSZEJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluticasone Propionate (CAS 80474-14-2): A High-Affinity Glucocorticoid Receptor Agonist with Near-Zero Oral Bioavailability


Fluticasone propionate is a trifluorinated synthetic glucocorticoid based on the androstane nucleus, classified as a second-generation inhaled corticosteroid with topical anti-inflammatory activity [1]. It possesses an absolute binding affinity (Kd) of 0.5 nM for the human glucocorticoid receptor and exhibits high receptor selectivity with minimal activity at other steroid receptors [2]. The compound is characterized by high lipophilicity—approximately 300-fold greater than budesonide and 3-fold greater than beclomethasone dipropionate—and negligible oral systemic bioavailability (<1%) due to extensive first-pass metabolism via CYP3A4, resulting in a favorable topical-to-systemic activity profile [3][4].

Fluticasone Propionate: Why In-Class Substitution Without Quantitative Justification Is Scientifically Unsound


Inhaled corticosteroids are not therapeutically interchangeable despite belonging to the same pharmacologic class [1]. Fluticasone propionate demonstrates quantifiable differentiation from budesonide, beclomethasone dipropionate, and other ICS analogs across multiple orthogonal dimensions: receptor binding affinity and complex dissociation kinetics, lipophilicity and pulmonary residence time, oral bioavailability and first-pass metabolic clearance, and clinical dose-response relationships for both efficacy and HPA-axis suppression [2][3]. These differences are not merely academic—they manifest in statistically significant clinical outcome divergences at non-equipotent doses and preclude simple microgram-to-microgram substitution [4].

Fluticasone Propionate: Quantified Differentiation Evidence Versus Comparator ICS Agents


Glucocorticoid Receptor Binding Affinity: Fluticasone Propionate vs. Budesonide and Beclomethasone-17-Monopropionate

Fluticasone propionate exhibits an absolute glucocorticoid receptor binding affinity (Kd) of 0.5 nM, which is 3.0-fold higher than budesonide and 1.5-fold higher than beclomethasone-17-monopropionate (17-BMP), the active metabolite of beclomethasone dipropionate [1][2]. The relative receptor affinity (RRA) of FP is 1775 ± 130 compared with dexamethasone (RRA = 100), whereas budesonide has an RRA of 855 and 17-BMP has an RRA approximately equivalent to 1.5-fold lower than FP [3][4].

Glucocorticoid receptor pharmacology Receptor binding kinetics Inhaled corticosteroid potency

Oral Systemic Bioavailability: Fluticasone Propionate Demonstrates Virtually Zero Oral Absorption

Fluticasone propionate exhibits an oral systemic bioavailability of <1%, attributable to incomplete gastrointestinal absorption and extensive presystemic (first-pass) metabolism in the gut and liver via CYP3A4 [1]. This pharmacokinetic feature is described in comparative pharmacology reviews as unique among clinically used glucocorticoids [2]. The oral bioavailability of FP is quantifiably distinct from that of orally administered prednisolone (~82% bioavailability) and budesonide (~11% oral bioavailability due to extensive first-pass metabolism, though still >10-fold higher than FP) [3].

Pharmacokinetics Oral bioavailability First-pass metabolism Systemic exposure

Clinical Efficacy: FP 250 μg Demonstrates Superior Asthma Control vs. Budesonide 400 μg in Pediatric RCT

In a 2023 randomized controlled trial comparing fluticasone propionate (250 μg daily) versus budesonide (400 μg daily) in children with moderate to severe asthma, FP demonstrated superior asthma control scores at month 2 (FP: 21.68 ± 3.32 vs. BUD: 18.52 ± 3.32) and month 3 (FP: 24.84 ± 2.67 vs. BUD: 22.48 ± 4.12), with statistically significant between-group differences [1]. Additionally, FP significantly reduced salbutamol rescue medication use compared with BUD across all three study months [1].

Pediatric asthma Randomized controlled trial Asthma control test Rescue medication reduction

Dose-Response Efficacy: FP at Half Dose Achieves Superior PEFR Improvement vs. Budesonide

A meta-analysis of 14 clinical studies (pooled n = 1,980 patients) comparing fluticasone propionate (200-800 μg/day) with budesonide (400-1600 μg/day) demonstrated that FP at half the microgram dose or less produced significantly greater improvements in morning peak expiratory flow rate (PEFR), with a pooled treatment difference of +11 L/min favoring FP [1]. Across seven studies comparing FP with beclomethasone dipropionate, FP at half dose achieved equivalent PEFR improvement with favorable cortisol suppression profile [1].

Peak expiratory flow rate Meta-analysis Dose-response Clinical efficacy

Pulmonary Function Improvement: FP Provides Greater FEV1 Increase vs. Beclomethasone Dipropionate at Half Dose

In a randomized, double-blind, parallel-group trial of 399 subjects with persistent asthma, low-dose FP (88 μg twice daily) increased FEV1 by 0.31 L (14%), while medium-dose FP (220 μg twice daily) increased FEV1 by 0.36 L (15%). In contrast, low-dose BDP (168 μg twice daily) improved FEV1 by only 0.18 L (8%), and medium-dose BDP (336 μg twice daily) improved FEV1 by 0.21 L (9%) [1]. FP treatment resulted in significantly greater improvements than BDP across objective pulmonary function parameters (P ≤ 0.034) and significantly greater reductions in daily albuterol use (P ≤ 0.010) [1].

FEV1 Pulmonary function Beclomethasone dipropionate Dose-sparing

Receptor Complex Dissociation Kinetics: FP Forms Longest-Lived Steroid-Receptor Complex Among Comparator ICS

Fluticasone propionate exhibits a significantly slower receptor dissociation rate and faster association rate compared with standard corticosteroids, resulting in a glucocorticoid receptor-steroid complex half-life exceeding 10 hours [1][2]. In contrast, the receptor complex half-lives are approximately 5 hours for budesonide, 7.5 hours for 17-BMP, and 4 hours for triamcinolone acetonide [2]. Mathematical modeling studies have further confirmed that pulmonary residence times are longest for fluticasone propionate and triamcinolone acetonide, and shortest for budesonide and flunisolide [3].

Receptor dissociation kinetics Pharmacodynamics Duration of action Lung retention

Fluticasone Propionate: Evidence-Based Application Scenarios for Research and Procurement


Asthma Formulary Selection Requiring Dose-Sparing ICS with Superior Efficacy-to-Safety Ratio

Procurement decisions for asthma management protocols should prioritize fluticasone propionate when the therapeutic goal is to minimize total microgram corticosteroid exposure while maintaining or improving clinical efficacy. Evidence demonstrates FP at 250 μg daily achieves superior asthma control scores compared with budesonide 400 μg daily in pediatric populations (21.68 vs. 18.52 at month 2) [1], and meta-analysis confirms FP at half the microgram dose produces significantly greater PEFR improvement (+11 L/min) compared with budesonide [2].

Pediatric Asthma Treatment Where Systemic Safety Profile Is Critical

In pediatric patient populations where minimizing systemic corticosteroid exposure is paramount, FP's near-zero oral bioavailability (<1%) provides a pharmacokinetic safety advantage over ICS alternatives with higher oral bioavailability [1]. RCT data confirm that FP 250 μg daily not only achieves superior efficacy but does so with a favorable safety profile in children aged 4-7 years [2]. This application scenario is particularly relevant for long-term maintenance therapy procurement in pediatric respiratory care settings.

Glucocorticoid Receptor Pharmacology Research Requiring High-Affinity Reference Agonist

Fluticasone propionate serves as an optimal reference compound for glucocorticoid receptor binding studies due to its well-characterized absolute affinity (Kd = 0.5 nM), established RRA (1775 ± 130 relative to dexamethasone), and documented receptor complex dissociation kinetics (>10-hour half-life) [1][2]. Researchers conducting comparative ICS pharmacology studies can utilize FP as a benchmark high-affinity agonist against which newer compounds (e.g., fluticasone furoate, RRA 2989 ± 135) are quantitatively evaluated [3].

Comparative ICS Clinical Trial Design Requiring Established Dose-Response Reference

In clinical trial design comparing novel ICS candidates, FP provides a well-characterized reference compound with established dose-response relationships for both airway hyperresponsiveness (ED50 = 1081.27 μg/day for AMP PC20) and systemic cortisol suppression (ED50 = 1986.05 μg/day) [1]. The calculated therapeutic index for FP (1.84) differs markedly from both fluticasone furoate (18.55) and budesonide (1.31), establishing FP as a mid-range therapeutic index comparator in ICS development programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluticasone Propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.